Bromuro de (4-Bromobencil)Trifenilfosfonio

Descripción general

Descripción

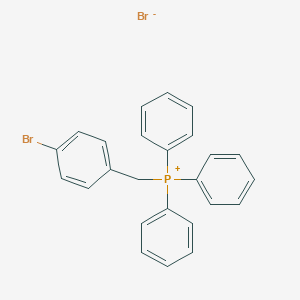

(4-Bromobenzyl)Triphenylphosphonium Bromide is an organic compound with the molecular formula C25H21Br2P. It is a phosphonium salt that is widely used in organic synthesis, particularly in the preparation of various chemical intermediates and reagents . The compound is characterized by its white to almost white crystalline appearance and is known for its hygroscopic nature .

Aplicaciones Científicas De Investigación

(4-Bromobenzyl)Triphenylphosphonium Bromide has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

It’s known that the compound has a positive charge, with free bromide ions acting as counter anions .

Mode of Action

The compound’s structure, which includes a (4-bromobenzyl)triphenylphosphonium (4BTP) molecule, one bromide ion, and one ethanol molecule , suggests that it may interact with its targets through ionic interactions.

Biochemical Pathways

It’s known that 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using oxone , indicating that it may participate in oxidation reactions.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have some degree of bioavailability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Bromobenzyl)Triphenylphosphonium Bromide can be synthesized through a reaction between triphenylphosphine and 4-bromobenzyl bromide. The reaction typically involves the following steps :

- Dissolve triphenylphosphine in toluene.

- Add 4-bromobenzyl bromide dropwise to the solution with ice-cooling.

- Stir the mixture at room temperature for about 2 hours.

- Filter the formed solid and wash it with toluene and dry petroleum ether to remove any unreacted triphenylphosphine.

Industrial Production Methods

Industrial production methods for (4-Bromobenzyl)Triphenylphosphonium Bromide generally follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromobenzyl)Triphenylphosphonium Bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with (4-Bromobenzyl)Triphenylphosphonium Bromide include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents .

Comparación Con Compuestos Similares

Similar Compounds

(4-Bromobutyl)Triphenylphosphonium Bromide: Similar in structure but with a butyl group instead of a benzyl group.

(Bromomethyl)Triphenylphosphonium Bromide: Contains a methyl group instead of a benzyl group.

Uniqueness

(4-Bromobenzyl)Triphenylphosphonium Bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its bromobenzyl group provides distinct reactivity compared to other phosphonium salts, making it valuable in various synthetic applications .

Actividad Biológica

(4-Bromobenzyl)triphenylphosphonium bromide (TPP-Bn-Br) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in cancer research. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis of (4-Bromobenzyl)Triphenylphosphonium Bromide

The synthesis of TPP-Bn-Br typically involves the reaction of triphenylphosphine with 4-bromobenzyl bromide. The general reaction can be outlined as follows:

- Reactants : Triphenylphosphine and 4-bromobenzyl bromide.

- Reaction Conditions : The reaction is usually conducted in a suitable solvent such as dichloromethane or acetonitrile under reflux conditions.

- Yield : The yield of TPP-Bn-Br can vary but is generally high due to the stability of the phosphonium salt.

| Property | Value |

|---|---|

| Molecular Formula | C25H21Br2P |

| Molar Mass | 512.22 g/mol |

| Melting Point | 270-273 °C |

| Solubility | Soluble in methanol |

| Appearance | White to almost white solid |

Antiproliferative Effects

Research has demonstrated that TPP-Bn-Br exhibits significant antiproliferative activity against various cancer cell lines. A study showed that TPP derivatives can selectively inhibit cancer cell growth while sparing non-malignant cells. For instance, TPP-Bn-Br was found to have IC50 values below 10 μM against several human cancer cell lines, indicating potent cytotoxicity.

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), and A375 (melanoma).

- Mechanism : The cytotoxic effects are primarily attributed to mitochondrial dysfunction, leading to increased oxidative stress and apoptosis in cancer cells .

The mechanism by which TPP-Bn-Br exerts its biological effects involves several key pathways:

- Mitochondrial Targeting : TPP cations are known for their ability to accumulate in mitochondria due to their lipophilicity, which enhances their effectiveness against mitochondrial metabolism in cancer cells.

- Induction of Apoptosis : Studies indicate that TPP-Bn-Br induces apoptosis through mitochondrial membrane depolarization and the release of cytochrome c, leading to caspase activation .

- Cell Cycle Arrest : The compound has been shown to disrupt the cell cycle, particularly causing arrest in the S phase, which is critical for DNA synthesis and cell division .

In Vitro Studies

A comprehensive study evaluated the antiproliferative effects of various TPP derivatives, including TPP-Bn-Br, on human cancer cell lines using MTT assays. The results indicated that:

- MCF-7 Cells : Exhibited significant growth inhibition with an IC50 value of approximately 8 μM.

- PC-3 Cells : Showed similar sensitivity with an IC50 value around 9 μM.

These findings highlight the selective toxicity of TPP derivatives towards malignant cells compared to non-malignant fibroblasts, where much higher concentrations were required to achieve similar effects .

In Vivo Studies

In vivo studies utilizing animal models have further confirmed the anticancer efficacy of TPP-Bn-Br. For example:

Propiedades

IUPAC Name |

(4-bromophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJYKXVQABPCRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369263 | |

| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51044-13-4 | |

| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobenzyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate?

A1: (4-Bromobenzyl)triphenylphosphonium bromide ethanol solvate crystallizes in the orthorhombic system, specifically in the space group Pccn (no. 56). The unit cell dimensions are as follows: a = 20.173(5) Å, b = 12.224(3) Å, and c = 18.858(5) Å. The unit cell volume (V) is 4650.2(19) Å3, and it contains four molecules (Z = 4). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.